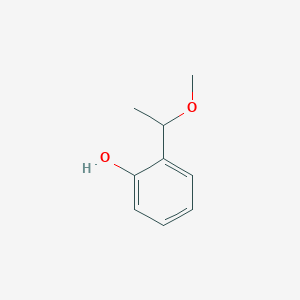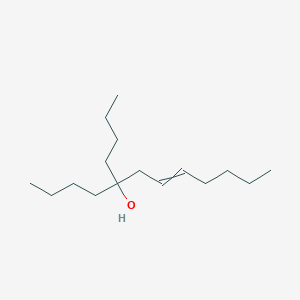
2-(1-Methoxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methoxyethyl)phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)phenol can be achieved through several methods. One common method involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a reaction with methoxide-bromide . Another method involves the Grignard reaction, where para-chlorophenol or para-bromophenol is reacted with magnesium in a solvent such as ether or tetrahydrofuran (THF) to produce the corresponding Grignard reagent. This reagent is then reacted with ethylene oxide to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of advanced techniques and equipment ensures high yield and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methoxyethyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Sodium dichromate, chromium trioxide
Reducing Agents: Sodium borohydride, tin(II) chloride
Electrophiles: Halogens, nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-Methoxyethyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Methoxyethyl)phenol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group in the phenol moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its biological activity .
Comparación Con Compuestos Similares
2-(1-Methoxyethyl)phenol can be compared with other phenolic compounds such as:
Phenol: A simple phenolic compound with a hydroxyl group attached directly to the benzene ring.
4-Methoxyphenol: Contains a methoxy group (-OCH3) attached to the benzene ring in the para position relative to the hydroxyl group.
2-Methoxyphenol (Guaiacol): Contains a methoxy group in the ortho position relative to the hydroxyl group.
Propiedades
Número CAS |
111982-82-2 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(1-methoxyethyl)phenol |
InChI |
InChI=1S/C9H12O2/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3 |
Clave InChI |
VSLRTPWMYWRLTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)





![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)


![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)

![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)

